Cas no 5344-54-7 (N-(3-chloro-4-methylphenyl)-4-nitrobenzamide)

N-(3-chloro-4-methylphenyl)-4-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
- ST50697463
- N-(3-CHLORO-4-METHYL-PHENYL)-4-NITRO-BENZAMIDE
- NSC164558
- AC1L6O2J
- AC1Q2F5E
- Oprea1_483920
- Oprea1_550515
- CTK4J8006
- ST50697463; N-(3-CHLORO-4-METHYL-PHENYL)-4-NITRO-BENZAMIDE; NSC164558; AC1L6O2J; AC1Q2F5E; Oprea1_483920; Oprea1_550515; CTK4J8006;
- CS-0206423
- AKOS001305661
- 5344-54-7
- NSC-164558
- MFCD00171547
- STK040296
- N-(3-chloro-4-methylphenyl)(4-nitrophenyl)carboxamide
- BS-28717
- 3'-CHLORO-4'-METHYL-4-NITROBENZANILIDE
- 196875-95-3
- DTXSID10304203
- Z28153717
-
- インチ: InChI=1S/C14H11ClN2O3/c1-9-2-5-11(8-13(9)15)16-14(18)10-3-6-12(7-4-10)17(19)20/h2-8H,1H3,(H,16,18)
- InChIKey: WVMKIXPORUXIMJ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 290.04593
- どういたいしつりょう: 290.046
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 74.9A^2
じっけんとくせい
- 密度みつど: 1.395
- ふってん: 378.2°C at 760 mmHg
- フラッシュポイント: 182.5°C
- 屈折率: 1.661
- PSA: 72.24
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277093-5g |
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide |
5344-54-7 | 95% | 5g |
¥3200.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277093-1g |
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide |
5344-54-7 | 95% | 1g |
¥1066.00 | 2024-05-10 |
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
N-(3-chloro-4-methylphenyl)-4-nitrobenzamideに関する追加情報
Comprehensive Analysis of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide (CAS 5344-54-7): Properties, Applications, and Research Insights
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide (CAS 5344-54-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrobenzamide derivative features a unique molecular structure combining a chloro-methylphenyl group with a nitro-substituted benzamide moiety. Its chemical properties make it a valuable intermediate in synthesizing more complex molecules, particularly in drug discovery pipelines.
Recent studies highlight the compound's potential as a biologically active scaffold, with researchers exploring its interactions with various enzymatic targets. The presence of both electron-withdrawing (nitro group) and electron-donating (methyl group) substituents creates interesting electronic effects that influence its reactivity. Analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed to characterize this compound, ensuring high purity for research applications.
In material science, 5344-54-7 has shown promise as a building block for advanced organic materials. Its crystalline properties and thermal stability make it suitable for developing novel photovoltaic materials and organic semiconductors. Researchers are particularly interested in how its molecular packing affects charge transport properties, a hot topic in renewable energy technologies.
The synthesis of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide typically involves amide coupling reactions between appropriately substituted benzoic acid derivatives and aromatic amines. Optimization of reaction conditions to improve yield and reduce byproducts remains an active area of investigation, with many laboratories exploring green chemistry approaches to make the process more sustainable.
From a structure-activity relationship perspective, modifications to the core structure of 5344-54-7 have led to compounds with enhanced bioavailability and target specificity. This has become particularly relevant in the development of next-generation therapeutics, where researchers seek compounds with improved pharmacokinetic profiles. The compound's logP value and hydrogen bonding capacity make it an interesting case study in medicinal chemistry courses.
Quality control protocols for CAS 5344-54-7 emphasize rigorous spectroscopic verification and chromatographic purity analysis. The compound's stability under various storage conditions has been extensively documented, with recommendations for anhydrous storage in amber glass containers to prevent degradation. These protocols align with current Good Laboratory Practice standards in chemical research.
Emerging applications of this compound include its use as a fluorescence probe in biochemical assays and as a ligand precursor in coordination chemistry. Its ability to form stable complexes with transition metals has opened new avenues in catalysis research, particularly in developing asymmetric synthetic methodologies. These developments address the growing demand for chiral auxiliaries in fine chemical synthesis.
Environmental fate studies of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide have become increasingly important, with researchers investigating its biodegradation pathways and ecotoxicological profile. Advanced oxidation processes have shown efficacy in breaking down this compound, contributing to the development of wastewater treatment strategies for research facilities. These studies support the chemical industry's shift toward greener alternatives and sustainable practices.
The compound's patent landscape reveals numerous applications in various technological fields. Recent filings highlight its utility in electronic materials, specialty coatings, and as a precursor for high-performance polymers. Intellectual property analysts note growing interest in this chemical entity, particularly in Asian markets where fine chemical production is expanding rapidly.
Academic interest in 5344-54-7 continues to grow, with the compound appearing in an increasing number of peer-reviewed publications and conference proceedings. Its versatility as a research tool makes it valuable for both method development studies and applied research projects. The compound's relatively straightforward synthesis route also makes it accessible for undergraduate research programs in synthetic organic chemistry.
Future research directions for N-(3-chloro-4-methylphenyl)-4-nitrobenzamide may explore its potential in supramolecular chemistry applications or as a template for molecular imprinting technologies. The compound's structural features suggest possible utility in developing chemical sensors or smart materials that respond to environmental stimuli. These applications align with current trends in functional material design and nanotechnology.
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